6-(2-chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC9654862
Molecular Formula: C21H18ClN3O2
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN3O2 |
|---|---|
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | 6-(2-chlorophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C21H18ClN3O2/c22-18-8-4-3-7-17(18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-5-1-2-6-16(15)13-24/h1-10H,11-14H2 |
| Standard InChI Key | NHXIZHVNXLHJGJ-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is C₂₁H₁₈ClN₃O₂, with a molecular weight of 379.8 g/mol. Its IUPAC name—6-(2-chlorophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one—reflects three key components:
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A pyridazin-3(2H)-one core, a six-membered ring with two adjacent nitrogen atoms and a ketone group.
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A 2-chlorophenyl group at the 6-position, introducing aromaticity and electron-withdrawing properties.
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A 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl side chain at the 2-position, combining a tetrahydroisoquinoline fragment with an acetyl linker.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClN₃O₂ | |
| Molecular Weight | 379.8 g/mol | |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| InChI Key | NHXIZHVNXLHJGJ-UHFFFAOYSA-N |
The canonical SMILES and InChIKey highlight the compound’s stereochemical uniqueness, with the dihydroisoquinoline moiety contributing to conformational rigidity.
Synthetic Pathways and Optimization
General Pyridazinone Synthesis
Pyridazinones are typically synthesized via cyclization of γ-keto acids with hydrazines . For example, 6-aryl-substituted pyridazinones have been prepared by refluxing 4-aryl-4-oxobutanoic acids with hydrazine hydrate in ethanol, followed by bromination to aromatize the ring . While the exact synthesis of this compound is undocumented, analogous routes suggest:
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Precursor Formation: Condensation of 4-(2-chlorophenyl)-4-oxobutanoic acid with hydrazine hydrate to form a dihydropyridazinone intermediate.
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Side-Chain Introduction: Alkylation or acylation at the 2-position using 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid derivatives.
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Oxidation: Aromatization of the dihydropyridazinone core, potentially using bromine in acetic acid .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the 6-position of the pyridazinone ring requires precise control of reaction conditions.
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Steric Hindrance: The bulky dihydroisoquinoline group may impede efficient coupling reactions, necessitating catalysts like palladium or copper .
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Purification: Polar functional groups (e.g., ketone, amide) complicate isolation, often requiring chromatographic techniques.
| Compound | COX-II IC₅₀ (μM) | Selectivity Index (COX-II/COX-I) | Source |
|---|---|---|---|
| Celecoxib | 0.052 | >300 | |
| PYZ20 (Dihydropyrazole) | 0.33 | 12.1 | |
| Hypothetical Target | Predicted: 0.1–1.0 | Predicted: 10–50 | – |
While direct data is absent, the compound’s diarylheterocyclic architecture aligns with PYZ20-class inhibitors, which show moderate potency and selectivity .
Physicochemical and ADMET Considerations
Solubility and Permeability
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LogP: Estimated at ~3.1 (via PubChem), indicating moderate lipophilicity.
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Aqueous Solubility: Poor (<10 μM) due to aromatic stacking and rigid structure.
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Permeability: Likely moderate (Caco-2 Papp ~5 × 10⁻⁶ cm/s), limited by molecular weight (>350 Da).
Metabolic Stability
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Cytochrome P450 Interactions: The dihydroisoquinoline moiety may undergo oxidation via CYP3A4/2D6, generating reactive metabolites.
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Glucuronidation: The pyridazinone carbonyl is a potential site for Phase II metabolism.
Challenges and Future Directions
Synthetic Scalability
Current routes are low-yielding (e.g., 58% for analogous compounds ), requiring optimization for:
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Catalytic Efficiency: Transition metal-catalyzed cross-couplings to attach the dihydroisoquinoline side chain.
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Green Chemistry: Solvent substitution (e.g., ethanol → cyclopentyl methyl ether) to improve sustainability.
Biological Validation
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In Vitro Screening: Prioritize COX-II inhibition assays and cytotoxicity profiling (e.g., against RAW 264.7 macrophages).
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In Silico Modeling: Molecular dynamics simulations to predict binding modes in COX-II and off-targets (e.g., hERG channel).
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